methyl 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoate
Overview
Description
Methyl 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoate is a complex organic compound that features a tetrazole ring, a phenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoate typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting benzonitrile with sodium azide in the presence of a catalyst such as zinc salts.
Thioether Formation: The next step involves the formation of the thioether linkage.
Esterification: Finally, the benzoate ester is formed by reacting the thioether derivative with methyl benzoate in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally benign solvents and catalysts to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents due to its tetrazole ring, which is known for its bioisosteric properties.
Materials Science: The compound is used in the development of metal-organic frameworks and other advanced materials due to its ability to form stable complexes with metals.
Biochemistry: It is used in the study of enzyme inhibitors and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of methyl 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoate involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes or receptors, thereby inhibiting their activity . The phenyl group and benzoate ester contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Similar tetrazole ring structure but lacks the thioether and benzoate ester groups.
Methyl 4-{[(1-phenyl-1H-tetrazol-5-yl)oxy]methyl}benzoate: Similar structure but with an ether linkage instead of a thioether.
Uniqueness
Methyl 4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoate is unique due to its combination of a tetrazole ring, thioether linkage, and benzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
methyl 4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-22-15(21)13-9-7-12(8-10-13)11-23-16-17-18-19-20(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPXMBYYEQLISQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=NN2C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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